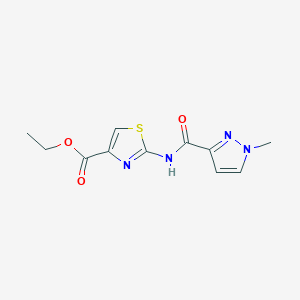![molecular formula C18H15N5O B6530353 N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-1-methyl-1H-pyrazole-3-carboxamide CAS No. 1020489-31-9](/img/structure/B6530353.png)
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-1-methyl-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-1-methyl-1H-pyrazole-3-carboxamide (NBD-MPC) is a small molecule compound that has been used in a variety of scientific research applications. It is a member of the pyrazole family of compounds, which are characterized by their aromatic and heterocyclic properties. NBD-MPC is a versatile compound that can be used in a variety of biochemical and physiological studies.
Mécanisme D'action
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-1-methyl-1H-pyrazole-3-carboxamide acts as an agonist of the GABA-A receptor, which is a type of neurotransmitter receptor found in the central nervous system. When this compound binds to the GABA-A receptor, it activates the receptor, resulting in the inhibition of neurotransmitter release. This inhibition of neurotransmitter release results in the decreased activity of neurons in the central nervous system, which can lead to sedation and other effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease the activity of neurons in the central nervous system, resulting in sedation and other effects. It has also been shown to decrease the activity of enzymes involved in the metabolism of drugs, resulting in an increased duration of action of drugs. Additionally, this compound has been shown to decrease the activity of enzymes involved in the synthesis of hormones, resulting in a decrease in hormone levels.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-1-methyl-1H-pyrazole-3-carboxamide has several advantages and limitations for lab experiments. One of the advantages of this compound is that it is a small molecule, which makes it easier to synthesize and use in experiments. Additionally, this compound is relatively stable, making it suitable for long-term storage and use in experiments. However, this compound has some limitations for use in experiments. For example, this compound is not very soluble in water, which can make it difficult to use in experiments that require aqueous solutions. Additionally, this compound is not very permeable, which can make it difficult to use in experiments that require the compound to cross cell membranes.
Orientations Futures
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-1-methyl-1H-pyrazole-3-carboxamide has a wide range of potential applications in scientific research. One potential future direction is to use this compound as a tool to study the effects of drugs on the central nervous system. Additionally, this compound could be used to study the effects of hormones and other signaling molecules on various cell types. This compound could also be used to study the effects of oxidative stress on cells, as well as to study the effects of environmental toxins on cells. Finally, this compound could be used to develop new drugs and drug delivery systems.
Méthodes De Synthèse
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-1-methyl-1H-pyrazole-3-carboxamide can be synthesized from the reaction of 1-methyl-1H-pyrazole-3-carboxylic acid and 2-(1H-1,3-benzodiazol-2-yl)phenylhydrazine. The reaction is carried out in the presence of a strong base, such as sodium hydroxide, and a catalyst, such as pyridine. The reaction proceeds through a nucleophilic substitution reaction, resulting in the formation of this compound.
Applications De Recherche Scientifique
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-1-methyl-1H-pyrazole-3-carboxamide has been used in a variety of scientific research applications. It has been used as a tool to study the effects of drugs on the central nervous system, as well as to study the effects of hormones and other signaling molecules on various cell types. This compound has also been used to study the effects of oxidative stress on cells, as well as to study the effects of environmental toxins on cells.
Propriétés
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-1-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O/c1-23-11-10-16(22-23)18(24)21-13-7-3-2-6-12(13)17-19-14-8-4-5-9-15(14)20-17/h2-11H,1H3,(H,19,20)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBQGQUQEEFENML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-chloro-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B6530270.png)
![N-(1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B6530285.png)
![N-(4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B6530289.png)
![N-[(2E)-6-fluoro-3-[2-(methylsulfanyl)ethyl]-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6530297.png)
![methyl (2E)-2-[(1-methyl-1H-pyrazole-5-carbonyl)imino]-3-[2-(methylsulfanyl)ethyl]-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B6530300.png)
![N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6530309.png)

![1-methyl-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B6530332.png)
![1-methyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B6530335.png)
![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6530341.png)



